molecular formula C10H11ClFN B1532639 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 917505-35-2

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B1532639
CAS No.: 917505-35-2
M. Wt: 199.65 g/mol
InChI Key: DVSBVYPNGZIUJK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and an appropriate pyrrole precursor.

    Reaction Conditions: The reaction is often carried out under acidic conditions to facilitate the formation of the pyrrole ring.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction efficiency.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride
  • 3-(4-bromophenyl)-2,5-dihydro-1H-pyrrole hydrochloride
  • 3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride

Uniqueness

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(4-Fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

The synthesis of this compound involves several steps that typically include the reaction of 4-fluorobenzaldehyde with appropriate pyrrole derivatives under controlled conditions. The resulting compound is characterized by its hydrochloride salt form, which enhances its solubility and stability in biological assays.

Chemical Properties:

  • Molecular Formula: C10H11ClFN
  • Molecular Weight: 199.65 g/mol
  • CAS Number: 1132-61-2

Antitumor Activity

Research indicates that compounds in the pyrrole family, including this compound, exhibit significant antitumor properties. A study demonstrated that related pyrrole derivatives were effective in inhibiting the growth of various cancer cell lines through several mechanisms, including the inhibition of tyrosine kinases and disruption of cell membrane integrity .

Table 1: Antitumor Efficacy of Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)
3-(4-Fluorophenyl)-2,5-dihydro-1H-pyrroleHCT-1160.8
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW-6201.0
3-Chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrrole-2,5-dioneColo-2051.6

This table summarizes the inhibitory concentrations (IC50) for selected compounds against various cancer cell lines, illustrating the potential of these compounds as therapeutic agents.

The biological activity of this compound is attributed to its interaction with key molecular targets involved in cell signaling pathways. Studies have shown that this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and angiogenesis .

Molecular Docking Studies:
Molecular docking studies suggest that this compound binds effectively to the ATP-binding sites of these receptors, stabilizing their inactive forms and preventing downstream signaling that promotes tumor proliferation .

Case Studies

In vivo studies using chick chorioallantoic membrane (CAM) assays have demonstrated that compounds similar to this compound can significantly reduce tumor growth and angiogenesis. These studies provide compelling evidence for the compound's potential as an antitumor agent .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-5,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSBVYPNGZIUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.